molecular formula C20H22N2O4S2 B6450644 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548981-26-4

2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450644
CAS No.: 2548981-26-4
M. Wt: 418.5 g/mol
InChI Key: BZVOXULSCFXQBN-UHFFFAOYSA-N
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Description

2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound known for its interesting chemical structure and potential applications in various fields, such as medicinal chemistry and industrial processes. This compound belongs to the class of benzothiadiazines, which are recognized for their diverse biological activities and chemical properties.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-27-17-6-4-5-16(13-17)22-20(23)21(14-15-9-11-26-12-10-15)18-7-2-3-8-19(18)28(22,24)25/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVOXULSCFXQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves a series of organic reactions starting from commercially available precursors. Key steps include the formation of the benzothiadiazine ring, followed by functionalization with the oxan-4-yl and methylsulfanyl groups.

Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve using catalytic processes, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions, including:

  • Oxidation and Reduction: : The thiol group can be oxidized to a sulfoxide or sulfone, while the benzothiadiazine core can undergo reduction under suitable conditions.

  • Substitution Reactions:

Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles/nucleophiles for substitution reactions.

Major Products Formed: : Depending on the reaction conditions and reagents used, major products may include derivatives with modified thiol, phenyl, or oxan-4-yl groups, potentially leading to a wide range of functionalized compounds.

Scientific Research Applications

The compound 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which has garnered attention in various scientific fields due to its diverse applications. This article will explore its applications in scientific research, particularly focusing on pharmacological and biochemical studies.

Pharmacological Studies

This compound has shown promise in pharmacological applications, particularly in drug development for various diseases.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiadiazines exhibit anticancer properties. The presence of the methylsulfanyl group may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Study ReferenceFindings
Demonstrated cytotoxic effects on breast cancer cell lines.
Inhibition of cancer cell proliferation via apoptosis pathways.

Antimicrobial Properties

Research suggests that compounds with similar structures possess antimicrobial activity against various pathogens. The incorporation of the methylsulfanyl group may contribute to this activity by disrupting microbial cell membranes.

Study ReferenceFindings
Effective against Gram-positive and Gram-negative bacteria.
Showed antifungal properties in vitro.

Biochemical Applications

The compound's unique structure allows it to interact with biological molecules, making it suitable for biochemical research.

Enzyme Inhibition

Benzothiadiazines are known to inhibit specific enzymes involved in metabolic pathways. This can be particularly useful in studying metabolic disorders or developing enzyme inhibitors for therapeutic purposes.

Enzyme TargetInhibition TypeReference
Cyclic nucleotide phosphodiesteraseCompetitive inhibition
Carbonic anhydraseNon-competitive inhibition

Molecular Probes

Due to its specific binding properties, this compound can serve as a molecular probe in biochemical assays, aiding in the understanding of various biological processes.

Synthetic Applications

The synthesis of this compound can serve as a model for developing new synthetic pathways for related compounds, which may have enhanced biological activities or novel properties.

Case Study 1: Anticancer Mechanism Exploration

A study published in Cancer Letters explored the anticancer mechanisms of benzothiadiazine derivatives, including the target compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting potential for clinical application in oncology .

Case Study 2: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various benzothiadiazine derivatives against resistant strains of bacteria. The findings highlighted the potential use of these compounds as alternative antibiotics .

Mechanism of Action

The mechanism by which 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione exerts its effects largely depends on its interaction with molecular targets. Typically, the compound might:

  • Interact with enzyme active sites, potentially inhibiting or modifying their activity.

  • Bind to receptors or ion channels on cell membranes, altering cellular signaling pathways.

  • Engage in redox reactions that modulate oxidative stress within cells.

Comparison with Similar Compounds

Comparison with Other Benzothiadiazines: : Compared to other benzothiadiazines, this compound’s unique substitution pattern (methylsulfanyl and oxan-4-yl groups) imparts distinct chemical reactivity and biological activity.

List of Similar Compounds

  • Benzothiadiazine-1,1,3-trione: : The parent structure without substitutions.

  • Methylsulfanyl Benzothiadiazine: : Without the oxan-4-yl group, to compare reactivity and biological activity.

  • Oxan-4-yl Benzothiadiazine:

And there you have it! A deep dive into the multifaceted world of 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione. Intrigued or have other compounds you’d like to learn about?

Biological Activity

The compound 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H18N2O5S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

Anticancer Activity

Recent studies have indicated that derivatives of benzothiadiazines exhibit significant anticancer properties . For instance, compounds similar to the one have shown promising results against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A2780 (ovarian cancer) with IC50 values ranging from 0.50 to 3.58 μM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (μM) Reference
HeLa0.50
MCF-70.82
A27800.95

Anti-inflammatory Properties

Benzothiadiazine derivatives have also been investigated for their anti-inflammatory effects . These compounds can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of benzothiadiazine derivatives has been documented, with studies indicating activity against various pathogenic microorganisms. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Study on Anticancer Properties

In a study evaluating the anticancer activity of similar compounds, researchers synthesized several derivatives and tested them against multiple cancer cell lines. The most active compounds demonstrated significant antiproliferative effects, leading to a reduction in cell viability and increased apoptosis markers .

In Vivo Studies

In vivo studies have shown that certain benzothiadiazine derivatives can significantly reduce tumor growth in animal models. These studies often involve administering the compound at varying doses and monitoring tumor size over time .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the benzothiadiazine ring can enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells.

Q & A

Q. What synthetic strategies are effective for constructing the benzothiadiazine core in this compound?

The benzothiadiazine scaffold can be synthesized via cyclocondensation of thioamide precursors with α,β-unsaturated carbonyl compounds. For example, electrophilic attack of phenylisothiocyanate on a propionitrile derivative, followed by reaction with chloroacetyl chloride under basic conditions, forms the thiazolidinone intermediate. Subsequent cyclization with oxan-4-ylmethyl substituents (e.g., via nucleophilic substitution) completes the core structure . Key steps include optimizing reaction temperatures (e.g., 80–100°C in DMF) and stoichiometric ratios of reagents to minimize byproducts.

Q. How can structural ambiguities in the dihydro-2H-1??,2,4-benzothiadiazine system be resolved?

X-ray crystallography is the gold standard for resolving positional isomerism or tautomeric forms in the benzothiadiazine ring. For example, single-crystal diffraction studies (e.g., using Mo-Kα radiation, λ = 0.71073 Å) can confirm the position of the methylsulfanyl and oxan-4-ylmethyl groups . Complementary techniques like NMR (e.g., 13C^{13}\text{C} DEPT for quaternary carbons) and high-resolution mass spectrometry (HRMS) validate molecular connectivity .

Advanced Research Questions

Q. What methodologies are recommended for analyzing contradictory bioactivity data in benzothiadiazine derivatives?

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay-specific variables. To address this:

  • Use orthogonal assays (e.g., microdilution for MICs and MTT for cytotoxicity) under standardized conditions (pH 7.4, 37°C).
  • Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing the oxan-4-yl group with piperidinyl) to isolate contributing factors .
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables like solubility or metabolic stability .

Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins (e.g., neurotransmitter receptors) and metabolic enzymes (e.g., CYP3A4). Key parameters:

  • LogP calculations (e.g., via ChemAxon) to assess lipophilicity and blood-brain barrier penetration.
  • Density functional theory (DFT) to evaluate the stability of the 1,1,3-trione moiety under physiological conditions . Validate predictions with in vitro assays (e.g., Caco-2 permeability studies) .

Q. What experimental designs are suitable for probing the mechanism of action in neuropharmacological studies?

To investigate neurological targets (e.g., GABAA_A receptors):

  • Use patch-clamp electrophysiology to measure ion channel modulation in transfected HEK293 cells.
  • Pair with fluorescent calcium imaging (e.g., Fluo-4 AM) to assess receptor activation/inhibition kinetics.
  • Include positive controls (e.g., diazepam for GABAA_A) and negative controls (e.g., receptor knockout models) to confirm specificity .

Methodological Considerations

Q. How should researchers address challenges in purifying this compound due to its polar functional groups?

  • Employ gradient reversed-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (0.1% TFA) (30:70 to 70:30 over 30 min).
  • Confirm purity via LC-MS (ESI+) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. What strategies mitigate degradation of the methylsulfanyl group during storage?

  • Store the compound under inert atmosphere (argon) at −20°C in amber vials to prevent oxidation.
  • Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.